molecular formula C18H18N2O5 B12624067 (6R)-4-[(4-methoxyphenyl)methyl]-6-(4-nitrophenyl)morpholin-3-one CAS No. 920802-00-2

(6R)-4-[(4-methoxyphenyl)methyl]-6-(4-nitrophenyl)morpholin-3-one

Cat. No.: B12624067
CAS No.: 920802-00-2
M. Wt: 342.3 g/mol
InChI Key: VSWBJYUWXVZCGE-KRWDZBQOSA-N
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Description

(6R)-4-[(4-Methoxyphenyl)methyl]-6-(4-nitrophenyl)morpholin-3-one is a chiral morpholin-3-one derivative offered for research and development purposes. This compound features a complex molecular architecture combining a 4-methoxyphenyl group and a 4-nitrophenyl group on a morpholinone scaffold, making it a potential intermediate for synthesizing novel pharmaceutical candidates. Compounds based on the morpholinone core are of significant interest in medicinal chemistry and have been explored for their potential biological activities . The nitrophenyl moiety can serve as a versatile handle for further chemical transformations, while the chiral center is critical for studies requiring enantioselective interactions. This product is strictly for research use and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the available safety data sheets and handle this material with appropriate precautions in a laboratory setting.

Properties

CAS No.

920802-00-2

Molecular Formula

C18H18N2O5

Molecular Weight

342.3 g/mol

IUPAC Name

(6R)-4-[(4-methoxyphenyl)methyl]-6-(4-nitrophenyl)morpholin-3-one

InChI

InChI=1S/C18H18N2O5/c1-24-16-8-2-13(3-9-16)10-19-11-17(25-12-18(19)21)14-4-6-15(7-5-14)20(22)23/h2-9,17H,10-12H2,1H3/t17-/m0/s1

InChI Key

VSWBJYUWXVZCGE-KRWDZBQOSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CN2C[C@H](OCC2=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

COC1=CC=C(C=C1)CN2CC(OCC2=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Nitration of Morpholine Derivatives

One common method involves the nitration of 4-(4-methoxyphenyl)morpholin-3-one to introduce the nitro group at the para position. This can be performed using a mixture of concentrated nitric and sulfuric acids under controlled temperatures to ensure selectivity and yield.

Reaction Conditions:

  • Reagents : Concentrated nitric acid, concentrated sulfuric acid.
  • Temperature : 0–5 °C.
  • Yield : Typically yields around 70% with careful control of reaction conditions.

Alkylation

Following nitration, the next step is alkylation, where the nitro-substituted morpholine is reacted with para-methoxybenzyl chloride or its derivatives.

Reaction Conditions:

  • Reagents : Para-methoxybenzyl chloride, potassium carbonate as a base.
  • Solvent : Acetonitrile or DMF (dimethylformamide).
  • Temperature : Reflux conditions.
  • Yield : Yields can vary but are generally in the range of 60–80%.

Reduction (if applicable)

If the final product requires conversion from a nitro to an amino group, catalytic hydrogenation can be employed.

Reaction Conditions:

  • Reagents : Palladium on carbon (Pd/C) as a catalyst, hydrogen gas.
  • Solvent : Ethanol or methanol.
  • Temperature and Pressure : Room temperature at atmospheric pressure or slightly elevated pressure.
  • Yield : High yields (>90%) are often achievable with optimized conditions.
Step Reaction Type Reagents/Conditions Yield (%)
1 Nitration HNO₃, H₂SO₄; 0–5 °C ~70
2 Alkylation Para-methoxybenzyl chloride, K₂CO₃; reflux 60–80
3 Reduction Pd/C, H₂; ethanol/methanol >90

The synthesized compound has shown promise in various applications, particularly in medicinal chemistry as an intermediate for anticoagulants like rivaroxaban. Its structural features allow for further modifications that enhance biological activity and specificity.

Stability and Solubility

The stability of (6R)-4-[(4-methoxyphenyl)methyl]-6-(4-nitrophenyl)morpholin-3-one is generally good under standard laboratory conditions, with solubility in common organic solvents such as ethanol and acetonitrile facilitating its use in various synthetic routes.

Chemical Reactions Analysis

Types of Reactions

(6R)-4-[(4-methoxyphenyl)methyl]-6-(4-nitrophenyl)morpholin-3-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogens like bromine for halogenation.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Antitumor Activity

Research indicates that morpholine derivatives often exhibit anticancer properties. The presence of the nitrophenyl group may enhance this activity through redox reactions or as a prodrug mechanism. Similar compounds have shown efficacy against various cancer cell lines, suggesting that (6R)-4-[(4-methoxyphenyl)methyl]-6-(4-nitrophenyl)morpholin-3-one could be investigated for its antitumor potential .

Enzyme Inhibition

Computer-aided prediction tools like PASS (Prediction of Activity Spectra for Substances) suggest that this compound may act as an enzyme inhibitor. Enzyme inhibition is crucial in drug development for treating diseases such as cancer and metabolic disorders. The compound's structure may allow it to interact with specific enzyme targets, leading to therapeutic effects .

Analgesic and Anti-inflammatory Properties

Similar morpholine derivatives have been documented to possess analgesic and anti-inflammatory effects. The dual functionality of the methoxy and nitro groups may contribute to these activities, making this compound a candidate for further research in pain management and inflammation reduction .

Synthesis of Pharmaceuticals

The compound can serve as a reagent in synthesizing various morpholine-based pharmaceuticals. Its structural characteristics make it suitable for modifying existing drugs or creating new therapeutic agents .

Nanotechnology

Recent studies have explored using morpholine derivatives in nanotechnology, particularly in synthesizing nanowires for biomedical applications. The compound's ability to form stable structures at the nanoscale could lead to advancements in drug delivery systems or diagnostic tools .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined several morpholine derivatives' anticancer activities, highlighting the importance of substituents like nitrophenyl in enhancing cytotoxicity against specific cancer cell lines. The findings suggest that this compound may exhibit similar properties, warranting further investigation through in vitro and in vivo studies .

Case Study 2: Enzyme Interaction Studies

Research utilizing molecular docking simulations has indicated that compounds with similar structures can effectively inhibit key enzymes involved in cancer progression. Such studies provide a framework for assessing the potential of this compound as a therapeutic agent targeting specific enzymatic pathways .

Mechanism of Action

The mechanism of action of (6R)-4-[(4-methoxyphenyl)methyl]-6-(4-nitrophenyl)morpholin-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, the nitrophenyl group can participate in redox reactions, generating reactive oxygen species that can induce cell death in cancer cells.

Comparison with Similar Compounds

Structural Analogues in Apoptosis Studies

Three morpholin-3-one derivatives from were evaluated for their effects on A549 lung cancer cells:

4-(4-Chlorophenyl)-6-((4-nitrophenoxy)methyl)morpholin-3-one

6-(4-Chlorophenoxy)-4-(4-methoxyphenyl)morpholin-3-one

6-((4-Nitrophenoxy)methyl)-4-phenylmorpholin-3-one

Compound Substituents Apoptosis Induction (A549 Cells) P53/Fas Protein Elevation
Target Compound 4-(4-methoxyphenyl)methyl, 6-(4-nitrophenyl) Not directly tested Likely similar to Compound 3
Compound 1 4-chlorophenyl, 4-nitrophenoxy Moderate Significant
Compound 3 4-phenyl, 4-nitrophenoxy High Most pronounced

Key Findings :

  • The 4-nitrophenyl group (present in the target compound and Compound 3) correlates with enhanced apoptosis due to electron-withdrawing effects, which may stabilize interactions with cellular targets like Fas receptors .

Herbicidal Activity of Morpholin-3-One Derivatives

screened morpholin-3-ones with varying R and R1 groups for herbicidal activity. The target compound’s 4-nitrophenyl and 4-methoxyphenyl substituents are structurally similar to tested analogues:

Compound Class Substituents (R/R1) Herbicidal Activity (Rape) Activity (Barnyard Grass)
Target Compound R = 4-methoxyphenyl, R1 = 4-nitrophenyl Not directly tested Likely weak
4-Chlorobenzyl Derivatives R = 4-chlorobenzyl Moderate Weak
4-Trifluoromethylphenyl R = 4-CF3-phenyl High Weak

Key Insights :

  • The 4-methoxyphenyl group may reduce phytotoxicity compared to halogenated analogues, making the target compound safer for non-target plants .

Physicochemical and Computational Properties

provides data for a related compound, (6R)-6-(4-nitrophenyl)-4-(2-phenylethyl)morpholin-3-one:

Property Target Compound (Estimated) (6R)-6-(4-Nitrophenyl)-4-(2-Phenylethyl) Analogue
Molecular Weight ~340 g/mol 326.13 g/mol
XLogP (Hydrophobicity) ~3.0 2.7
Hydrogen Bond Acceptors 4 4
Rotatable Bonds 5 4
Topological Polar Surface Area ~75 Ų 75.4 Ų

Structural Implications :

  • Both compounds share high topological polar surface areas (>75 Ų), suggesting similar solubility profiles and blood-brain barrier permeability limitations .

Comparison with Chloromethyl-Substituted Analogues

describes 6-(chloromethyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one (CAS 1033201-59-0), which differs from the target compound by a chloromethyl group instead of 4-nitrophenyl:

Feature Target Compound Chloromethyl Analogue
Substituent at C6 4-nitrophenyl (electron-withdrawing) Chloromethyl (electrophilic)
Potential Reactivity Stable under physiological pH Prone to nucleophilic substitution
Biological Role Apoptosis/herbicidal activity Likely cytotoxic due to alkylation

Functional Contrast :

  • The nitro group in the target compound enhances stability and target-specific interactions, whereas the chloromethyl group in the analogue may confer nonspecific cytotoxicity .

Biological Activity

Introduction

(6R)-4-[(4-methoxyphenyl)methyl]-6-(4-nitrophenyl)morpholin-3-one is a morpholine derivative that exhibits potential biological activities due to its unique structural features. The compound is characterized by a morpholine ring substituted with methoxyphenyl and nitrophenyl groups, which may enhance its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N2O5C_{18}H_{18}N_{2}O_{5} with a molecular weight of approximately 342.12 g/mol. The compound's structure can be represented as follows:

Structure C18H18N2O5\text{Structure }\text{C}_{18}\text{H}_{18}\text{N}_{2}\text{O}_{5}

The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups suggests that this compound could participate in various chemical reactions, influencing its biological activity.

1. Enzyme Inhibition

Computer-aided prediction tools like PASS (Prediction of Activity Spectra for Substances) indicate that this compound may exhibit enzyme inhibition properties. Such inhibition can affect metabolic pathways, potentially leading to therapeutic effects in various diseases.

2. Cytotoxicity

Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines. The nitrophenyl group is particularly noteworthy as nitro compounds are often associated with enhanced biological activity due to their ability to participate in redox reactions or act as prodrugs.

Case Study: Morpholine Derivatives

Research on similar morpholine derivatives has shown promising results in pharmacological applications:

  • Anti-inflammatory and Analgesic Activities : A study involving 4,6-disubstituted morpholine derivatives demonstrated significant anti-inflammatory and analgesic effects when tested in animal models using the acetic acid writhing test and carrageenan-induced edema test .
  • Cytotoxicity Against Cancer Cells : Another study highlighted that certain morpholine-based compounds exhibited cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapy.

Potential Therapeutic Applications

Given its structural characteristics and preliminary biological activity findings, this compound could have several therapeutic applications:

  • Cancer Treatment : Due to its potential cytotoxic properties, further exploration into its efficacy against specific cancer types is warranted.
  • Anti-inflammatory Agents : Its structural similarity to known anti-inflammatory agents suggests it could be developed for treating inflammatory conditions.

Summary of Findings

Activity Details
Enzyme InhibitionPotential inhibition based on structure; requires further investigation.
CytotoxicityPreliminary evidence suggests activity against cancer cell lines.
Anti-inflammatorySimilar compounds have shown significant anti-inflammatory effects.
Analgesic PropertiesRelated morpholine derivatives exhibit analgesic properties in studies.

Q & A

Q. What are the recommended synthetic routes for (6R)-4-[(4-methoxyphenyl)methyl]-6-(4-nitrophenyl)morpholin-3-one, and how can enantiomeric purity be ensured during synthesis?

Methodological Answer:

  • Synthetic Pathways : The compound can be synthesized via nucleophilic substitution or coupling reactions. A plausible route involves introducing the 4-nitrophenyl group via Suzuki-Miyaura coupling, followed by alkylation with a (4-methoxyphenyl)methyl electrophile. Ethyl chloro derivatives (e.g., ethyl chloro[(4-methoxyphenyl)hydrazono]acetate, ) may serve as intermediates .
  • Enantiomeric Purity : Chiral resolution techniques, such as chiral HPLC or crystallization with chiral auxiliaries, are critical. Stereochemical control during ring closure (morpholinone formation) can be achieved using asymmetric catalysis or chiral starting materials. Patent methodologies () highlight the use of enantiomerically pure amines for similar morpholine derivatives .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and functional groups of this morpholinone derivative?

Methodological Answer:

  • 1H/13C NMR : Assign stereochemistry by analyzing coupling constants (e.g., vicinal coupling in the morpholinone ring) and NOE correlations. The 4-nitrophenyl group’s deshielding effects on adjacent protons can confirm substitution patterns .
  • X-ray Crystallography : Use SHELXL () for structure refinement. WinGX () provides tools for data processing and visualization, enabling precise determination of the (6R) configuration .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretching (~1700 cm⁻¹) and nitro group vibrations (~1520, 1350 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling and X-ray crystallography be integrated to elucidate the three-dimensional structure and conformational dynamics of the compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize the molecular geometry and compare computed bond lengths/angles with X-ray data (e.g., using Gaussian or ORCA). Analyze electronic effects of the 4-nitrophenyl (electron-withdrawing) and 4-methoxyphenyl (electron-donating) groups on the morpholinone ring’s planarity .
  • Molecular Dynamics (MD) Simulations : Study solvent interactions and conformational flexibility using AMBER or GROMACS. Correlate results with temperature-dependent crystallographic data (e.g., anisotropic displacement parameters refined via SHELXL) .

Q. What strategies are employed to analyze the electronic effects of the 4-nitrophenyl and 4-methoxyphenyl substituents on the compound’s reactivity and stability?

Methodological Answer:

  • Hammett Analysis : Quantify substituent effects by measuring reaction rates (e.g., hydrolysis of the morpholinone carbonyl) in varying pH conditions. Compare σ values for -NO₂ (σₚ = 1.27) and -OCH₃ (σₚ = -0.27) to predict electronic contributions .
  • Stability Studies : Use accelerated degradation tests (40°C/75% RH) with HPLC monitoring. Nitro groups may undergo photodegradation; employ UV-vis spectroscopy to track nitro-to-amine reduction pathways .

Q. How can researchers resolve contradictions in spectroscopic data arising from polymorphic forms or solvate formation?

Methodological Answer:

  • Powder X-ray Diffraction (PXRD) : Differentiate polymorphs by comparing experimental patterns with simulated data from single-crystal structures (WinGX). Thermal analysis (DSC/TGA) identifies solvates by detecting mass loss upon desolvation .
  • Solid-State NMR : Use 13C CP/MAS NMR to distinguish polymorphs based on chemical shift differences in the morpholinone carbonyl or aromatic carbons .

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